6,6-Dimethyltetrahydropterin

Quinoid dihydropterin stability Half-life comparison Pterin cofactor biochemistry

6,6-Dimethyltetrahydropterin (6,6-Me2PH4; CAS 84812-30-6) is a synthetic, 6,6-disubstituted tetrahydropterin that functions as a cofactor for aromatic amino acid hydroxylases, most notably rat liver phenylalanine hydroxylase (PAH). Its primary scientific utility derives not from superior cofactor potency, but from the exceptional stability of its oxidized quinoid form (q-6,6-Me2PH2), which resists the rapid tautomerization that has historically hindered characterization of the natural quinoid dihydrobiopterin intermediate.

Molecular Formula C8H13N5O
Molecular Weight 195.22 g/mol
CAS No. 84812-30-6
Cat. No. B1497782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethyltetrahydropterin
CAS84812-30-6
Synonyms6,6-dimethyltetrahydropterin
6,6-dimethyltetrahydropterin dihydrochloride
6,6-Me2PH4
Molecular FormulaC8H13N5O
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCC1(CNC2=C(N1)C(=O)NC(=N2)N)C
InChIInChI=1S/C8H13N5O/c1-8(2)3-10-5-4(13-8)6(14)12-7(9)11-5/h13H,3H2,1-2H3,(H4,9,10,11,12,14)
InChIKeyPAUJITBZUCOBIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6-Dimethyltetrahydropterin (CAS 84812-30-6): Essential Procurement Guide for a Stable Quinoid Dihydropterin Probe & Cofactor


6,6-Dimethyltetrahydropterin (6,6-Me2PH4; CAS 84812-30-6) is a synthetic, 6,6-disubstituted tetrahydropterin that functions as a cofactor for aromatic amino acid hydroxylases, most notably rat liver phenylalanine hydroxylase (PAH) [1]. Its primary scientific utility derives not from superior cofactor potency, but from the exceptional stability of its oxidized quinoid form (q-6,6-Me2PH2), which resists the rapid tautomerization that has historically hindered characterization of the natural quinoid dihydrobiopterin intermediate [2]. This stability enables definitive biophysical and kinetic studies that are impractical with the natural cofactor tetrahydrobiopterin (BH4) or with the more commonly used synthetic analog 6,7-dimethyltetrahydropterin (DMPH4).

Why 6,6-Dimethyltetrahydropterin Cannot Be Replaced by BH4, DMPH4, or Other Pterin Analogs for Critical Applications


In-class substitution among tetrahydropterin cofactors is not straightforward because the kinetic, stability, and inhibitory profiles of these compounds diverge sharply depending on the substitution pattern. The natural cofactor BH4 and the widely used synthetic analog 6,7-dimethyltetrahydropterin (DMPH4) both generate short-lived quinoid intermediates that rearrange within seconds to minutes, precluding their use in structural or mechanistic studies requiring a stable oxidized species [1]. Conversely, 6,6-dimethyltetrahydropterin produces a quinoid dihydropterin (q-6,6-Me2PH2) with a half-life of 4 hours at 27°C—several orders of magnitude longer than the natural quinoid dihydrobiopterin [1]. Furthermore, the quinoid product of 6,6-Me2PH4 acts as a superior substrate for dihydropteridine reductase (DHPR) with a Vmax double that of the natural isomer, while other pterin analogs such as 6-methyl-7,8-dihydropterin and 7,8-dihydrobiopterin function as competitive inhibitors of PAH [1]. These fundamental differences mean that protocols developed with 6,6-Me2PH4 cannot be reproduced with BH4 or DMPH4 without compromising data quality or experimental feasibility.

Quantitative Evidence Guide: Verified Differentiation of 6,6-Dimethyltetrahydropterin from Closest Analogs


Quinoid Dihydropterin Stability: q-6,6-Me2PH2 vs. Natural Quinoid Dihydrobiopterin

The quinoid dihydropterin derived from 6,6-dimethyltetrahydropterin (q-6,6-Me2PH2) is markedly more stable than the natural quinoid dihydrobiopterin. In 0.1 M Tris-HCl (pH 7.4), q-6,6-Me2PH2 exhibits a half-life of 4 hours at 27°C and 1.25 hours at 37°C [1]. This contrasts with natural quinoid dihydrobiopterin, which undergoes rapid tautomerization to 7,8-dihydrobiopterin with a half-life on the order of seconds to minutes under physiological conditions, making its direct characterization extremely challenging [1].

Quinoid dihydropterin stability Half-life comparison Pterin cofactor biochemistry

DHPR Substrate Efficiency: q-6,6-Me2PH2 vs. Natural Quinoid Dihydrobiopterin

The quinoid form of 6,6-dimethyltetrahydropterin (q-6,6-Me2PH2) serves as an exceptionally efficient substrate for dihydropteridine reductase (DHPR). It exhibits a Km of 0.4 mM and a maximum velocity (Vmax) that is double that measured for the natural isomer of quinoid dihydrobiopterin under identical assay conditions [1].

Dihydropteridine reductase kinetics Vmax comparison Enzyme substrate efficiency

Lack of PAH Inhibition by q-6,6-Me2PH2 vs. Competitive Inhibition by 7,8-Dihydropterins

At concentrations up to 0.4 mM, quinoid 6,6-dimethyldihydropterin (q-6,6-Me2PH2) does not inhibit phenylalanine hydroxylase (PAH) [1]. In direct contrast, two structurally related 7,8-dihydropterins act as competitive inhibitors: 6-methyl-7,8-dihydropterin exhibits a Ki of 0.2 mM, and 7,8-dihydrobiopterin exhibits a Ki of 0.05 mM [1].

Phenylalanine hydroxylase inhibition Competitive inhibition Pterin analog selectivity

PAH Cofactor Activity: 6,6-Me2PH4 vs. Positional Isomer 6,7-Dimethyltetrahydropterin

When tested as a cofactor for rat liver phenylalanine hydroxylase, 6,6-dimethyltetrahydropterin (6,6-Me2PH4) displays enzyme kinetic parameters that are similar to those of its positional isomer, 6,7-dimethyltetrahydropterin (6,7-Me2PH4) [1]. This indicates that the 6,6-geminal dimethyl substitution does not impair cofactor recognition or catalytic turnover relative to the more commonly employed 6,7-disubstituted analog.

Phenylalanine hydroxylase cofactor Isomer comparison Enzyme kinetics

Synthetic Accessibility via 6,6-Disubstituted Pterin Route: Enabling Diverse Analog Libraries

The synthesis of 6,6-dimethyltetrahydropterin was achieved via a general method for preparing 6,6-disubstituted pterins from a vicinal diamine and 2-amino-6-chloro-4(3H)-pyrimidinone [1]. An alternative synthetic route using trimethylsilylation of 6-methyl-7,8-dihydropterin followed by reaction with methyllithium was also reported [2]. Both approaches are distinguished from traditional pterin syntheses that target 6- or 7-monosubstituted or 6,7-disubstituted products.

Pterin synthesis 6,6-Disubstituted pterins Chemical methodology

Oxygen Km Modulation: 6,7-Dimethyltetrahydropterin (Surrogate Context) vs. Tetrahydrobiopterin

Although direct oxygen Km data for 6,6-dimethyltetrahydropterin are not available, the closely related synthetic cofactor 6,7-dimethyltetrahydropterin (6,7-Me2PH4) produces a dramatically elevated apparent Km for oxygen (20% O₂) compared with the natural cofactor tetrahydrobiopterin (BH4), which yields an apparent Km of 0.35% O₂ in the rat liver PAH reaction [1]. Given that 6,6-Me2PH4 and 6,7-Me2PH4 exhibit similar PAH kinetic parameters [2], it is mechanistically plausible that 6,6-Me2PH4 also alters oxygen affinity relative to BH4.

Oxygen Km Phenylalanine hydroxylase Cofactor-dependent oxygen affinity

Optimal Research and Industrial Application Scenarios for 6,6-Dimethyltetrahydropterin


Structural and Biophysical Characterization of Quinoid Dihydropterin Intermediates

Use 6,6-dimethyltetrahydropterin as a precursor to generate the stable quinoid species q-6,6-Me2PH2 for NMR, X-ray crystallography, UV-Vis spectroscopy, and mass spectrometry studies [1]. The 4-hour half-life at 27°C provides a practical window for data collection that is unattainable with the natural quinoid dihydrobiopterin (seconds-scale stability). This application is directly enabled by the half-life data established in Section 3, Evidence Item 1.

High-Sensitivity Dihydropteridine Reductase (DHPR) Activity Assays

Employ q-6,6-Me2PH2 as the substrate in DHPR-coupled spectrophotometric or fluorometric assays where maximal signal is required [1]. The 2-fold higher Vmax relative to the natural quinoid dihydrobiopterin (Section 3, Evidence Item 2) translates to improved assay sensitivity and lower limits of detection, benefiting both research enzymology and potential diagnostic applications for DHPR deficiency.

Phenylalanine Hydroxylase Mechanistic Studies Requiring a Non-Inhibitory Cofactor

Utilize 6,6-Me2PH4 as the cofactor in PAH kinetic experiments where avoidance of competitive inhibition by oxidized pterin species is critical [1]. The finding that q-6,6-Me2PH2 does not inhibit PAH at concentrations up to 0.4 mM (Section 3, Evidence Item 3) makes it superior to protocols employing 7,8-dihydrobiopterin (Ki = 0.05 mM) or 6-methyl-7,8-dihydropterin (Ki = 0.2 mM), which introduce confounding inhibition artifacts.

Synthesis of 6,6-Disubstituted Pterin Libraries for Hydroxylase Probe Development

Leverage the published 6,6-disubstituted pterin synthetic methodology [1][2] to generate structurally diverse analog libraries for structure-activity relationship (SAR) studies targeting phenylalanine hydroxylase, tyrosine hydroxylase, tryptophan hydroxylase, and DHPR [1]. This synthetic platform, exemplified by 6,6-dimethyltetrahydropterin, provides access to a chemical space complementary to the commercially dominant 6,7-disubstituted pterin series.

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